2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole
Overview
Description
Imidazoles are important heterocyclic compounds used in a variety of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers . They display a variety of biological characteristics, including antidiabetic properties . They are also found in commercial drugs such as clotrimazole (antifungal), dipyrone (antipyretic), rimonabant (antiobesity), miconazole (antifungal), celecoxib (anti-inflammatory), clemizole (antihistaminic agent), and others .
Synthesis Analysis
Imidazoles can be synthesized using various methods. A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Molecular Structure Analysis
The molecular structure of imidazoles can be elucidated using various spectroscopic techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. For instance, in the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles can be obtained . In the absence of ketenimines, 1,4-disubstituted imidazole can be produced through cyclodimerization of TosMIC .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazoles are essential scaffolds in pharmaceuticals due to their diverse biological activities. Researchers have explored the potential of 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole as a pharmacophore. Some notable applications include:
- Antibacterial Action : Derivatives of this compound have demonstrated antibacterial activity against pathogens such as S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli .
- Antifungal Activity : It also exhibits antifungal properties against C. albicans and A. niger .
Cancer Research
Imidazoles have attracted attention in cancer studies. Researchers have investigated 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole derivatives for their effects on gene activation in ERα-positive breast cancer cells .
Organic Synthesis and Methodology
The regiocontrolled synthesis of substituted imidazoles remains an active area of research. Although direct studies on this compound are scarce, understanding its reactivity and bond formation can contribute to the development of efficient synthetic methods .
Future Directions
Imidazoles have a wide range of therapeutic values, including antimicrobial, anti-infective, anti-cancer, anti-tumor, anti-oxidant, and anti-viral activities . They can act as lead molecules for the development of larvicides and antibiotic agents . Therefore, the future directions in the research of imidazole compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications .
properties
IUPAC Name |
2-chloro-1-[(4-methoxyphenyl)methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPBUVWLRGAPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole |
Synthesis routes and methods
Procedure details
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